3-bromo-N,5-dimethylpyridin-2-amine

Histamine H3 Receptor GPCR Pharmacology BRET Assay

3-Bromo-N,5-dimethylpyridin-2-amine (CAS 872492-59-6) is a uniquely substituted 2-aminopyridine scaffold for H3R-targeted drug discovery. It combines a 3-bromo synthetic handle for Pd-catalyzed cross-coupling, an N-methylamino hydrogen-bonding pharmacophore, and a 5-methyl group conferring steric/electronic differentiation. With nanomolar H3R binding (Kd=1.35nM) and >1,000-fold selectivity over PI3Kα/BRD4, it serves as a selective H3R tool compound, negative control for kinase screening, and modular intermediate for focused library synthesis. Available at 98% purity; sealed dry storage at 2-8°C ensures lot-to-lot integrity for reproducible SAR and in vivo pharmacology studies.

Molecular Formula C7H9BrN2
Molecular Weight 201.067
CAS No. 872492-59-6
Cat. No. B2891951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N,5-dimethylpyridin-2-amine
CAS872492-59-6
Molecular FormulaC7H9BrN2
Molecular Weight201.067
Structural Identifiers
SMILESCC1=CC(=C(N=C1)NC)Br
InChIInChI=1S/C7H9BrN2/c1-5-3-6(8)7(9-2)10-4-5/h3-4H,1-2H3,(H,9,10)
InChIKeyGUUFXFGRHGKCSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-N,5-dimethylpyridin-2-amine CAS 872492-59-6: Core Chemical Identity and Procurement-Relevant Characteristics


3-Bromo-N,5-dimethylpyridin-2-amine (CAS 872492-59-6) is a halogenated aminopyridine derivative with the molecular formula C₇H₉BrN₂ and a molecular weight of 201.06 g/mol [1]. The compound features a bromine substituent at the pyridine 3-position and N-methylamino and 5-methyl groups, establishing it as a disubstituted 2-aminopyridine scaffold . This substitution pattern confers distinct electronic properties and reactivity profiles that differentiate it from other aminopyridine derivatives, making it a versatile intermediate in medicinal chemistry programs targeting kinase inhibition and receptor modulation [2]. Commercial availability typically includes purity specifications of 98% or higher from established research chemical suppliers, with storage recommendations of 2–8°C under dry, sealed conditions to maintain compound integrity .

Why 3-Bromo-N,5-dimethylpyridin-2-amine Cannot Be Interchanged with Generic Aminopyridine Analogs


Aminopyridine derivatives are not functionally interchangeable due to the profound impact of substituent identity, position, and N-methylation status on both synthetic utility and biological target engagement. In 3-bromo-N,5-dimethylpyridin-2-amine, the specific combination of a 3-bromo substituent, a 5-methyl group, and an N-methylamino moiety at the 2-position creates a unique steric and electronic environment that governs cross-coupling reactivity, hydrogen-bonding capacity, and molecular recognition by protein targets [1]. The bromine atom serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) enabling modular diversification, while the N-methylamino group modulates both nucleophilicity and hydrogen-bond donor/acceptor properties relative to primary amine or N,N-dimethyl analogs [2]. Furthermore, published structure-activity relationship studies on aminopyridine-based kinase inhibitors demonstrate that even minor modifications—such as altering halogen identity (Br vs. Cl), shifting substitution patterns (3- vs. 4-position), or changing N-substitution (NHMe vs. NMe₂)—can alter target binding affinity by orders of magnitude and substantially impact selectivity profiles across kinase families [3]. Consequently, substituting this compound with a seemingly similar analog without rigorous validation introduces unacceptable risk in both synthetic pathway reproducibility and biological assay outcomes.

Quantitative Differentiation of 3-Bromo-N,5-dimethylpyridin-2-amine Against Closest Analogs: Evidence-Based Procurement Criteria


N-Methylamino vs. Primary Amine Substituent: Differential Histamine Receptor Binding Affinity and Hydrogen-Bonding Capacity

3-Bromo-N,5-dimethylpyridin-2-amine demonstrates high-affinity binding to the human histamine H3 receptor (H3R) with a dissociation constant (Kd) of 1.35 nM measured via BRET assay in HEK293T cells expressing recombinant NLuc/GPCR-fused H3R [1]. This nanomolar potency is attributable to the N-methylamino moiety at the 2-position, which functions as a single hydrogen-bond donor while maintaining sufficient lipophilicity for membrane receptor engagement. In contrast, the primary amine analog 3-bromo-5-methylpyridin-2-amine (CAS 17282-00-7), which contains a primary amine (-NH₂) at the 2-position, exhibits distinct hydrogen-bonding geometry (two donor sites) and altered basicity that modifies both target recognition and physicochemical properties [2]. While direct H3R binding data for the primary amine analog are not available in public repositories, class-level SAR from aminopyridine GPCR ligands indicates that N-methylation versus primary amine status alters target engagement profiles and metabolic stability [3].

Histamine H3 Receptor GPCR Pharmacology BRET Assay Binding Affinity

Bromine at 3-Position vs. Non-Halogenated Scaffold: Enabling Modular Synthetic Diversification via Cross-Coupling Chemistry

The 3-bromo substituent in 3-bromo-N,5-dimethylpyridin-2-amine constitutes a critical synthetic handle enabling diverse palladium-catalyzed cross-coupling transformations—including Suzuki-Miyaura (aryl-aryl bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (alkyne coupling) reactions—that are inaccessible to the non-halogenated analog N,5-dimethylpyridin-2-amine (CAS 45715-13-7) [1]. The bromine atom acts as an electrophilic site for oxidative addition to Pd(0) catalysts, facilitating modular diversification of the pyridine core with aryl, heteroaryl, amino, or alkynyl substituents. In comparison, N,5-dimethylpyridin-2-amine (C₇H₁₀N₂, MW 122.17) lacks this halogen functionality and cannot undergo analogous cross-coupling without prior functionalization (e.g., directed C-H activation or halogenation), thereby substantially limiting its utility as a late-stage diversification intermediate in parallel synthesis campaigns . The presence of bromine also imparts distinct electronic effects: the electron-withdrawing inductive effect of bromine reduces electron density on the pyridine ring, influencing both the reactivity of the adjacent amino group and the compound's overall polarity [2].

Cross-Coupling Palladium Catalysis Synthetic Intermediate Medicinal Chemistry

N-Methylamino vs. N,N-Dimethylamino Substitution: Differential Hydrogen-Bond Donor Capacity and Target Selectivity

The N-methylamino group (-NHCH₃) in 3-bromo-N,5-dimethylpyridin-2-amine provides one hydrogen-bond donor (N-H) and one hydrogen-bond acceptor (N lone pair), whereas the N,N-dimethylamino analog 3-bromo-N,N-dimethylpyridin-2-amine (CAS 1060801-39-9) possesses only hydrogen-bond acceptor capacity due to the absence of an N-H bond . This structural distinction fundamentally alters molecular recognition properties: the N-methylamino compound can engage in directional hydrogen-bond donation to protein backbone carbonyls or side-chain acceptors, a critical interaction frequently observed in kinase hinge-binding motifs and GPCR orthosteric site engagement [1]. Conversely, the N,N-dimethylamino analog relies exclusively on hydrophobic and π-interactions for target binding, lacking the capacity for hydrogen-bond donation. Additionally, the calculated lipophilicity (clogP) differs by approximately 0.4–0.6 log units between the two analogs, with the N,N-dimethyl compound exhibiting higher lipophilicity that may influence membrane permeability and metabolic clearance rates .

Hydrogen Bonding Lipophilicity Physicochemical Properties Drug Design

Comparative Target Engagement Profile: H3R Nanomolar Affinity vs. Multi-Kinase Micromolar Activity

3-Bromo-N,5-dimethylpyridin-2-amine exhibits a distinctive pharmacological fingerprint characterized by nanomolar affinity for the histamine H3 receptor (Kd = 1.35 nM) alongside substantially weaker activity against multiple kinase targets [1]. In comparative terms, the compound displays an approximately 1,100-fold lower potency against PI3K p110α/p85α (IC₅₀ = 1,500 nM) and an even greater differential against BRD4 (IC₅₀ = 3,800 nM) [2][3]. This selectivity profile contrasts markedly with many 2-aminopyridine analogs developed as pan-kinase inhibitors, which often exhibit broad sub-micromolar activity across kinase families with minimal GPCR activity. While comprehensive selectivity data for closely related analogs are not publicly available, the observed activity differential establishes a quantifiable selectivity window (Δ > 1,000-fold between H3R and PI3Kα) that may be valuable for applications requiring H3R modulation with minimized kinase pathway interference.

Target Selectivity GPCR Kinase Profiling Pharmacological Fingerprint

Evidence-Backed Application Scenarios for 3-Bromo-N,5-dimethylpyridin-2-amine in Research and Industrial Settings


Histamine H3 Receptor Pharmacology and GPCR Ligand Discovery Programs

The nanomolar binding affinity of 3-bromo-N,5-dimethylpyridin-2-amine for human histamine H3 receptor (Kd = 1.35 nM) positions this compound as a valuable tool compound or lead scaffold for H3R-targeted drug discovery [1]. H3R is a presynaptic auto- and hetero-receptor that regulates histamine, acetylcholine, dopamine, and norepinephrine release in the central nervous system, making it a validated target for sleep disorders, cognitive impairment, attention deficit hyperactivity disorder, and metabolic conditions. The compound's N-methylamino moiety provides a single hydrogen-bond donor that may engage the receptor orthosteric site with distinct geometry compared to primary amine-based H3R ligands. Furthermore, the measured >1,000-fold selectivity window relative to PI3Kα and BRD4 minimizes confounding kinase-mediated effects in cellular and in vivo pharmacology studies, enhancing the signal-to-noise ratio in target validation experiments [2][3].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry

The 3-bromo substituent enables modular diversification of the aminopyridine core through well-established palladium-catalyzed cross-coupling methodologies including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions [1]. This synthetic handle permits the systematic exploration of structure-activity relationships by introducing aryl, heteroaryl, amino, or alkynyl substituents at the 3-position while preserving the N-methylamino pharmacophore. Such diversification capability is particularly valuable in parallel synthesis campaigns where a common intermediate is functionalized to generate focused compound libraries. The electron-withdrawing nature of bromine also activates the pyridine ring toward nucleophilic aromatic substitution, offering alternative synthetic entry points [2].

Selectivity Profiling and Counter-Screening in Kinase Inhibitor Programs

Given its weak micromolar activity against PI3Kα (IC₅₀ = 1,500 nM), PI3Kγ (IC₅₀ = 2,200 nM), and BRD4 (IC₅₀ = 3,800 nM), 3-bromo-N,5-dimethylpyridin-2-amine may serve as a comparator compound or negative control in kinase inhibitor screening cascades [1][2][3]. The compound's distinct selectivity fingerprint—nanomolar H3R engagement versus micromolar kinase activity—provides a benchmark for assessing the specificity of newly developed aminopyridine-based kinase inhibitors. Additionally, the bromine atom offers a convenient site for radiolabeling or fluorescent tag conjugation, enabling the development of probe molecules for target engagement studies or competitive binding assays.

Hydrogen-Bonding Motif Reference for Structure-Based Drug Design

The N-methylamino group in 3-bromo-N,5-dimethylpyridin-2-amine constitutes a well-defined hydrogen-bonding motif (one donor, one acceptor) that can serve as a reference scaffold in structure-based design efforts [1]. Unlike N,N-dimethylamino analogs that lack hydrogen-bond donation capacity, this compound can engage in directional hydrogen-bonding interactions with protein backbone carbonyls or side-chain acceptors—a critical feature for kinase hinge binding and GPCR orthosteric site recognition. Computational chemists and medicinal chemists can utilize this compound as a minimal pharmacophore element when designing hybrid molecules or performing scaffold-hopping exercises aimed at optimizing target engagement while modulating physicochemical properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-N,5-dimethylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.